(2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride (2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1184999-72-1
VCID: VC5670486
InChI: InChI=1S/C16H17IN4O2.ClH/c1-23-15-7-6-14(18-19-15)20-8-10-21(11-9-20)16(22)12-4-2-3-5-13(12)17;/h2-7H,8-11H2,1H3;1H
SMILES: COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3I.Cl
Molecular Formula: C16H18ClIN4O2
Molecular Weight: 460.7

(2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

CAS No.: 1184999-72-1

Cat. No.: VC5670486

Molecular Formula: C16H18ClIN4O2

Molecular Weight: 460.7

* For research use only. Not for human or veterinary use.

(2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride - 1184999-72-1

Specification

CAS No. 1184999-72-1
Molecular Formula C16H18ClIN4O2
Molecular Weight 460.7
IUPAC Name (2-iodophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride
Standard InChI InChI=1S/C16H17IN4O2.ClH/c1-23-15-7-6-14(18-19-15)20-8-10-21(11-9-20)16(22)12-4-2-3-5-13(12)17;/h2-7H,8-11H2,1H3;1H
Standard InChI Key DXMAOVCQXGQEQI-UHFFFAOYSA-N
SMILES COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3I.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a methanone core bridging two aromatic systems:

  • A 2-iodophenyl group (aromatic ring with iodine at the ortho position).

  • A piperazine ring substituted at the 4-position with a 6-methoxypyridazin-3-yl moiety.
    The hydrochloride salt enhances solubility, a common modification for bioactive molecules .

Table 1: Predicted Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₁₆H₁₆IN₅O₂·HClFragment analysis
Molecular Weight~506.7 g/molSummation of atomic masses
logP (Partition coeff.)3.8–4.5Analogous to
Hydrogen Bond Donors1 (HCl counterion)Structural analysis
Polar Surface Area~65 ŲComputational modeling

Key structural motifs:

  • Iodine substituent: Introduces steric bulk and electron-withdrawing effects, potentially influencing receptor binding .

  • Methoxypyridazine: Contributes to hydrogen bonding via the pyridazine nitrogen atoms and methoxy oxygen .

  • Piperazine linker: Enhances conformational flexibility, a feature shared with kinase inhibitors and CNS-targeting agents .

Synthesis and Optimization

Synthetic Routes

While no explicit synthesis is documented for this compound, analogous piperazine-methanone derivatives suggest a multi-step approach:

  • Piperazine Functionalization:

    • Coupling of 6-methoxypyridazin-3-amine with a piperazine precursor under Buchwald-Hartwig conditions .

  • Methanone Formation:

    • Reaction of 2-iodobenzoyl chloride with the substituted piperazine in the presence of a base (e.g., K₂CO₃) and phase-transfer catalyst (e.g., TBAB) .

  • Salt Formation:

    • Treatment with HCl in a polar solvent (e.g., isopropyl alcohol) to precipitate the hydrochloride salt .

Critical Challenges:

  • Iodine Stability: High temperatures during coupling may lead to dehalogenation, necessitating mild conditions .

  • Regioselectivity: Ensuring substitution at the pyridazin-3-yl position requires careful control of reaction stoichiometry .

Biological Activity and Mechanisms

CNS Target Hypotheses

Piperazine derivatives frequently interact with:

  • Dopamine receptors (D₂/D₃ subtypes)

  • Serotonin transporters (SERT)
    The methoxypyridazine group could modulate selectivity, as seen in antipsychotic agents .

Pharmacokinetic Predictions

Table 2: ADME Profile (In Silico Predictions)

ParameterPredictionRationale
Solubility (logS)-4.2 to -3.5Moderate lipophilicity
Plasma Protein Binding~90%High aromaticity
CYP450 InhibitionLikely (CYP3A4)Piperazine metabolism
Blood-Brain BarrierModerate penetrationlogP <5, PSA <70 Ų

Research Gaps and Future Directions

  • Experimental Validation:

    • Kinase screening: Prioritize assays against Abl, EGFR, and JAK families due to structural similarities to known inhibitors .

    • Toxicity profiling: Acute toxicity studies in rodent models are absent.

  • Salt Form Optimization:

    • Compare hydrochloride with mesylate or tosylate salts for improved bioavailability .

  • Radiolabeling Potential:

    • The iodine atom offers opportunities for ¹²⁵I-based tracer development in imaging studies .

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